Compound Description: This compound serves as a crucial starting material in synthesizing diverse cyclohepta[b]thiophene derivatives. Its structure comprises a cyclohepta[b]thiophene scaffold with an ethyl ester group at the 3-position and an amino group at the 2-position. [, ]
Relevance: This compound shares the core cyclohepta[b]thiophene structure with N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. The difference lies in the substituents at the 2- and 3-positions. While the target compound has a substituted carboxamide at the 3-position and a substituted amino group at the 2-position, this compound possesses an ethyl ester and an amino group at those positions, respectively. [, ]
Compound Description: This compound is a key precursor in synthesizing various cyclohepta[b]thiophene derivatives. It features a nitrile group at the 3-position and an amino group at the 2-position of the cyclohepta[b]thiophene framework. [, ]
Relevance: Similar to N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound possesses the core cyclohepta[b]thiophene structure. The key distinction lies in the substituents at the 2- and 3-positions. The target compound bears a substituted carboxamide at the 3-position and a substituted amino group at the 2-position, while this compound contains a nitrile and an amino group at those positions, respectively. [, ]
Compound Description: Synthesized from 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and o-fluoronitrobenzene, this compound features a 2-nitroanilino group substituted at the 2-position of the cyclohepta[b]thiophene ring. []
Relevance: Both this compound and N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide share the fundamental cyclohepta[b]thiophene structure. They are distinguished by the substituents at the 2- and 3-positions. While the target compound has a substituted carboxamide at the 3-position and a substituted amino group at the 2-position, this compound exhibits a nitrile group at the 3-position and a 2-nitroanilino substituent at the 2-position. []
Compound Description: This compound, synthesized similarly to the previous compound but utilizing a tetrahydrobenzo[b]thiophene scaffold, is structurally related and was investigated in the same study. []
Relevance: Although featuring a tetrahydrobenzo[b]thiophene scaffold instead of the cyclohepta[b]thiophene framework present in N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound is considered related due to its similar synthesis and the presence of the 2-nitroanilino group at the 2-position and a nitrile group at the 3-position. This highlights the exploration of similar substitution patterns across different fused thiophene systems in the research. []
Compound Description: Identified as a potent HIV-1 RNase H inhibitor, this compound displays a catechol derivative at the 2-position and a pyridin-2-yl carboxamide at the 3-position of the cyclohepta[b]thiophene core. []
Relevance: Sharing the cyclohepta[b]thiophene framework with N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound highlights the exploration of different substituents at the 2- and 3-positions for potential biological activity. Both compounds feature substituted carboxamides at the 3-position, but their 2-position substituents differ. []
Compound Description: Identified as a modestly potent inhibitor of HIV RNase H activity, this vinylogous urea serves as a basis for exploring structure-activity relationships. [, ]
Relevance: This compound, alongside N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, belongs to the vinylogous urea class of compounds. They both share the cyclohepta[b]thiophene scaffold and a carboxamide group at the 3-position, emphasizing the importance of these structural features for their biological activity. [, ]
Compound Description: Another vinylogous urea identified as a modest HIV RNase H inhibitor, this compound is structurally distinct from compound 1 but shares the vinylogous urea pharmacophore. []
Relevance: Although structurally different from N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound's identification as a vinylogous urea with RNase H inhibitory activity highlights the significance of this chemical class in medicinal chemistry. []
Compound Description: Part of a series exploring various heterocyclic quinoline derivatives for anticancer activity. []
Relevance: Although lacking the cyclohepta ring of N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, this compound shares the carboxamide substituent at the 3-position of the thiophene ring. The presence of a tetrahydrobenzo group instead highlights the investigation of similar modifications to the core thiophene structure for potential anticancer properties. []
Compound Description: Another compound in the series of heterocyclic quinoline derivatives examined for anticancer activity. []
Relevance: This compound shares the core cyclohepta[b]thiophene structure and the carboxamide at the 3-position with N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. It emphasizes the significance of this scaffold in the context of developing potential anticancer agents. []
Compound Description: Part of the series of heterocyclic quinoline derivatives investigated for anticancer activity. []
Relevance: Although containing a cyclopenta[b]thiophene framework instead of the cyclohepta[b]thiophene ring system in N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, the shared carboxamide substituent at the 3-position of the thiophene ring highlights the exploration of modifications to the ring system for potential anticancer properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.